molecular formula C9H8FN3 B2585786 N-(4-fluorophenyl)-1H-pyrazol-4-amine CAS No. 2060046-15-1

N-(4-fluorophenyl)-1H-pyrazol-4-amine

カタログ番号: B2585786
CAS番号: 2060046-15-1
分子量: 177.182
InChIキー: HFPYMJNLKPFKBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Fluorophenyl)-1H-pyrazol-4-amine (CAS 2060046-15-1) is a fluorinated heterocyclic building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol , this compound serves as a versatile scaffold for the synthesis of more complex molecules. Compounds featuring the 4-fluorophenyl-pyrazole core have been investigated as potential inhibitors of kinases , which are key targets in oncology and inflammation research. Furthermore, structurally related pyrazoline hybrids have demonstrated notable in vitro and in vivo antitumor activities in scientific studies, highlighting the therapeutic potential of this chemical class . As a key intermediate, it enables researchers to explore structure-activity relationships and develop novel bioactive agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(4-fluorophenyl)-1H-pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPYMJNLKPFKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pyrazole Scaffold: A Privileged Core for Potent and Selective p38 MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress. Its aberrant activation is a key driver in a multitude of chronic inflammatory diseases, making it a compelling target for therapeutic intervention. Among the diverse chemical scaffolds explored for p38 inhibition, the pyrazole core has emerged as a "privileged structure," consistently yielding potent and selective inhibitors. This guide provides a comprehensive technical overview of the pyrazole scaffold in the context of p38 MAP kinase inhibition. We will delve into the intricacies of the p38 signaling cascade, elucidate the molecular interactions underpinning the efficacy of pyrazole-based inhibitors, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. Furthermore, we will examine the clinical landscape of pyrazole-containing p38 inhibitors, discussing both the promise and the challenges on the path to therapeutic reality.

The p38 MAP Kinase Signaling Pathway: A Central Hub in Inflammation

The p38 MAP kinase pathway is a highly conserved signaling cascade that translates extracellular cues into a wide array of cellular responses, including apoptosis, cell differentiation, and, most notably, the production of pro-inflammatory cytokines.[1] Activated by cellular stressors and inflammatory cytokines, the pathway culminates in the activation of p38 MAP kinase, a serine/threonine kinase with four main isoforms (α, β, γ, and δ).[1] The α-isoform is the most extensively studied and is considered the primary target for anti-inflammatory therapies.[2]

Upon activation, p38α phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the increased expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central to the pathophysiology of diseases like rheumatoid arthritis and Crohn's disease.[3][4] The central role of p38 in regulating these potent cytokines has made it a highly attractive target for the development of small-molecule inhibitors.

p38_signaling_pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Substrates (Kinases, Transcription Factors) p38->downstream cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream->cytokines inflammation Inflammation cytokines->inflammation

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

The Pyrazole Scaffold: A Foundation for Potent Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile and effective scaffold in medicinal chemistry.[5][6] Its desirable physicochemical properties and synthetic tractability have led to its incorporation into numerous approved drugs.[4][5] In the context of p38 inhibition, the pyrazole core offers a rigid framework upon which substituents can be strategically placed to optimize interactions with the kinase's active site.

Mechanism of Action: Targeting the ATP-Binding Pocket

Most pyrazole-based p38 inhibitors are ATP-competitive, meaning they bind to the same site as the enzyme's natural substrate, adenosine triphosphate (ATP).[7] By occupying this pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade.

A key feature of many potent pyrazole inhibitors is their ability to induce and bind to a specific "DFG-out" conformation of the kinase.[7] The DFG motif (Asp-Phe-Gly) is a conserved region in the activation loop of kinases. In the inactive "DFG-out" state, the phenylalanine residue moves out of the ATP-binding pocket, creating an additional hydrophobic pocket that can be exploited by inhibitors. This induced-fit mechanism contributes to the high affinity and selectivity of many pyrazole-based compounds.[7]

Structure-Activity Relationships (SAR) of Pyrazole-Based p38 Inhibitors

The potency and selectivity of pyrazole-based p38 inhibitors are highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties. Extensive SAR studies have revealed several key principles for designing effective inhibitors.[8]

A seminal example is the development of BIRB 796 (doramapimod), a potent and selective p38 inhibitor that has undergone clinical evaluation.[7][9] The SAR of BIRB 796 and related analogs highlights the importance of several structural features:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in binding. Aromatic or heteroaromatic groups are often favored, as they can engage in hydrophobic and/or hydrogen bonding interactions within the active site.

  • C3- and C5-Substituents: These positions offer opportunities to modulate potency, selectivity, and pharmacokinetic properties. Lipophilic groups at the C5 position can occupy the hydrophobic pocket created by the DFG-out conformation, significantly enhancing binding affinity.

  • Urea Linker: A urea or amide linker is a common feature, providing key hydrogen bonding interactions with the hinge region of the kinase.[10]

  • Aryl Moieties: Appended aryl or heteroaryl rings can be modified to fine-tune potency and address pharmacokinetic challenges.[10]

Quantitative SAR of Representative Pyrazole-Based p38 Inhibitors

The following table summarizes the in vitro and cellular potencies of a selection of pyrazole-based p38 inhibitors, illustrating the impact of structural modifications on their activity.

CompoundR1 (N1-substituent)R5 (C5-substituent)p38α IC50 (nM)Cellular TNF-α IC50 (nM)Reference
BIRB 796 1-Naphthyltert-Butyl3820[11]
Compound 1 Phenyltert-Butyl150450
Compound 2 2-Chlorophenyltert-Butyl50150
Compound 3 1-NaphthylIsopropyl120300
Compound 4 1-NaphthylCyclohexyl90250

Experimental Protocols for Inhibitor Evaluation

The discovery and characterization of novel p38 inhibitors rely on a series of robust biochemical and cell-based assays. The following protocols provide a framework for evaluating the potency and cellular efficacy of pyrazole-based compounds.

Biochemical p38α Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α.

Principle: The assay quantifies the phosphorylation of a specific substrate by p38α in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation. A common method utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (or other suitable substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of p38α kinase solution (concentration determined by titration).

  • Add 2 µL of a substrate/ATP mixture (e.g., ATF-2 and ATP at their Km values).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based TNF-α Secretion Assay

This assay assesses the ability of a compound to inhibit the production of TNF-α in a cellular context, providing a more physiologically relevant measure of efficacy.

Principle: Human monocytic THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α. The concentration of TNF-α in the cell supernatant is then quantified by ELISA in the presence and absence of the test compound.[11]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Pre-incubate the cells with serial dilutions of the test compound or DMSO for 30 minutes.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.

inhibitor_screening_workflow synthesis Compound Synthesis (Pyrazole Scaffold) biochemical Biochemical Assay (p38α Kinase Activity) synthesis->biochemical cell_based Cell-Based Assay (TNF-α Secretion) biochemical->cell_based sar SAR Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Figure 2: General Workflow for p38 Inhibitor Screening and Development.

The Clinical Landscape of Pyrazole-Based p38 Inhibitors

The therapeutic potential of p38 inhibition has led to the clinical development of numerous small-molecule inhibitors, including several with a pyrazole core.[4][13] However, the journey from bench to bedside has been fraught with challenges.

While early-phase clinical trials demonstrated promising anti-inflammatory effects for some p38 inhibitors, many have failed to show significant efficacy in later-stage trials for chronic inflammatory diseases.[4][13] The reasons for these failures are multifaceted and may include:

  • On-target toxicity: p38 is involved in a wide range of cellular processes, and its long-term inhibition may lead to undesirable side effects.

  • Lack of sustained efficacy: In some cases, an initial reduction in inflammatory markers was not maintained over time.[4]

  • Complex disease biology: The intricate and redundant nature of inflammatory signaling pathways may allow for compensatory mechanisms that circumvent the effects of p38 inhibition.

Despite these setbacks, research into p38 inhibitors continues, with a focus on developing more selective compounds, exploring different dosing regimens, and identifying patient populations most likely to benefit from this therapeutic approach. The lessons learned from past clinical trials are invaluable in guiding the future development of pyrazole-based and other p38 inhibitors.

Conclusion

The pyrazole scaffold has unequivocally established itself as a privileged core in the design of potent and selective p38 MAP kinase inhibitors. Its favorable structural and synthetic characteristics have enabled the development of a diverse array of compounds that have been instrumental in elucidating the role of p38 in inflammatory diseases. While the clinical translation of these inhibitors has proven challenging, the wealth of knowledge gained from their development continues to inform the design of next-generation anti-inflammatory therapeutics. The continued exploration of the pyrazole scaffold, coupled with a deeper understanding of the complexities of inflammatory signaling, holds promise for the eventual delivery of a novel class of medicines for a range of debilitating diseases.

References

  • Assay Genie. p38 MAPK Signaling Review. Accessed February 20, 2026. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.
  • Lee, J. K., Kim, S. Y., Kim, Y. M., Lee, J. Y., & Park, J. H. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing a 2-molpholinopyrimidine moiety. Bioorganic & medicinal chemistry letters, 22(15), 5142-5146.
  • Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Eynde, J. J., Mayank, & Iqbal, J. (2012). Pyrazole as a privileged scaffold in medicinal chemistry. Bioorganic & medicinal chemistry, 20(17), 5236-5256.
  • Ngo, T., & Gewirtz, D. A. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry, 18, 101389.
  • Creative BioMart. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Accessed February 20, 2026. [Link]

  • Kuma, Y., & Kotlyarov, A. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • Pargellis, C., Regan, J., & Cirillo, P. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.
  • Genovese, T., & Cuzzocrea, S. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • Wurz, R. P., Pettus, L. H., & Totorov, M. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & medicinal chemistry letters, 19(16), 4693-4697.
  • Zhang, T., Li, Y., Ma, L., & Liu, H. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Receptors and Signal Transduction, 43(5), 536-545.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008.
  • opnMe.com. P38 MAPK Inhibitor I BIRB 796. Accessed February 20, 2026. [Link]

Sources

4-Aminopyrazole Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-aminopyrazole derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 4-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-amino and 5-amino isomers. While often utilized as a high-value intermediate for fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines), the 4-aminopyrazole core itself possesses unique electronic and steric properties that make it an ideal pharmacophore for kinase inhibition.

This guide dissects the chemical utility of 4-aminopyrazole derivatives, focusing on their role as ATP-competitive inhibitors (particularly for JAK, JNK, and Aurora kinases), their synthetic accessibility, and the structure-activity relationships (SAR) that drive their potency.

Part 1: Structural Significance & Pharmacophore Analysis

Electronic Profile and Binding Potential

The 4-aminopyrazole moiety acts as a versatile hydrogen bond donor/acceptor system. Unlike 3- or 5-aminopyrazoles, which are often involved in tautomeric equilibria that can complicate binding modes, the 4-amino group (when the N1 is substituted) provides a directed vector for interaction.

  • Hinge Binding: In kinase ATP pockets, the exocyclic amino group at C4 and the endocyclic nitrogen (N2) often form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of residues like Leu or Met).

  • Dipole Alignment: The pyrazole ring's dipole moment aligns favorably within the polar cleft of many enzymes, while the C3 and C5 positions allow for the introduction of lipophilic groups to access the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket.

Isomer Distinction

It is critical to distinguish the 4-amino isomer from its congeners:

  • 3/5-Aminopyrazoles: Primarily used to synthesize pyrazolo[1,5-a]pyrimidines.

  • 4-Aminopyrazoles: Often retain the monocyclic pyrazole core in the final drug candidate or form pyrazolo[3,4-d] or [4,3-d] systems.

Part 2: Synthetic Strategies

The synthesis of 4-aminopyrazoles requires navigating regioselectivity and preventing over-oxidation. Two primary methodologies dominate the field: Nitration-Reduction (Method A) and De Novo Cyclization (Method B).

Method A: Nitration-Reduction (The Classical Route)

This method is preferred for generating libraries where the pyrazole core is already established.

  • Nitration: Electrophilic aromatic substitution of a pre-functionalized pyrazole using HNO₃/H₂SO₄ or nitronium tetrafluoroborate. The C4 position is the most nucleophilic, ensuring high regioselectivity.

  • Reduction: The nitro group is reduced to the amine.

    • Reagents: SnCl₂/HCl (stannous chloride), H₂/Pd-C, or Fe/NH₄Cl.

    • Note: SnCl₂ is often preferred when sensitive functional groups (like halides) are present that might be dehalogenated by catalytic hydrogenation.

Method B: De Novo Cyclization (The Convergent Route)

This approach builds the ring and the amine functionality simultaneously, often using enaminonitriles .

  • Precursor Formation: Condensation of benzyl cyanide derivatives with orthoformates to yield 2-aryl-3-alkoxyacrylonitriles.

  • Hydrazine Cyclization: Reaction with hydrazine (or substituted hydrazines) leads to cyclization.

  • Thorpe-Ziegler Cyclization: In specific variations, intramolecular cyclization of hydrazones yields the 4-amino core directly.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for selecting a synthetic route based on available starting materials.

SynthesisWorkflow cluster_legend Key Start Target: 4-Aminopyrazole Derivative Decision Is the Pyrazole Ring Already Formed? Start->Decision RouteA Route A: Functionalization Decision->RouteA Yes RouteB Route B: De Novo Synthesis Decision->RouteB No StepA1 Nitration (HNO3/H2SO4) Target: C4 Position RouteA->StepA1 StepB1 Precursor: Enaminonitriles or 1,3-Diketones RouteB->StepB1 StepA2 Reduction (SnCl2 or H2/Pd-C) Yields 4-NH2 StepA1->StepA2 Final Purified 4-Aminopyrazole StepA2->Final StepB2 Nitrosation (NaNO2/AcOH) (If using diketones) StepB1->StepB2 Nitrosation Route StepB3 Cyclization with Hydrazine StepB1->StepB3 Direct Cyclization StepB2->StepB3 StepB3->Final L1 Decision Point L2 Reaction Step

Caption: Decision tree for the synthesis of 4-aminopyrazoles via Nitration (Route A) or Cyclization (Route B).

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7]

Kinase Inhibition (JAK/STAT Pathway)

Research has validated 4-aminopyrazoles as potent inhibitors of Janus Kinases (JAK1, JAK2, JAK3).[1] The 4-amino group is critical for potency.

Key SAR Findings:

  • N1-Substitution: Bulky groups (e.g., cyclohexyl, substituted phenyl) at N1 often occupy the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • C3/C5-Substitution: Small alkyl groups (Methyl, CF3) at C3 can induce selectivity between kinase isoforms (e.g., JAK vs. CDK) by exploiting subtle differences in the gatekeeper residue.

  • 4-Amino Modification: While the free amine is active, derivatizing it into an amide or urea often increases potency by adding additional H-bond acceptors/donors that reach deeper into the pocket (e.g., interacting with the DFG motif).

Quantitative Data Summary

The table below summarizes potency data from key studies on JAK inhibition [1, 2].

Compound IDR1 (N-substituent)R3 (C-substituent)TargetIC50 (nM)Selectivity Note
Ref Cmpd A MethylPhenylJAK298Moderate
Ref Cmpd B CyclohexylCF3JAK212High vs JAK1
17m [2]Functionalized PyrimidineHJAK339Pan-JAK active
Edaravone Analog PhenylMethylAntioxidantN/ARadical Scavenging
Mechanism of Action: JAK Signaling

The following diagram illustrates where 4-aminopyrazole inhibitors intervene in the JAK/STAT signaling cascade, preventing downstream gene transcription associated with inflammation and oncology.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: 4-aminopyrazoles block JAK autophosphorylation, halting STAT dimerization and nuclear translocation.

Part 4: Experimental Protocols

Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole (Example Protocol)

This protocol is based on the reduction of a nitropyrazole intermediate [1, 3].

Reagents:

  • 4-Nitro-1-methyl-3-propyl-1H-pyrazole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂[2]·2H₂O) (5.0 eq)

  • Ethanol (Solvent)

  • Concentrated HCl (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the nitro-pyrazole precursor in 10 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: Add 5.0 mmol of SnCl₂·2H₂O followed by 1 mL of concentrated HCl dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (lower polarity) should disappear.

  • Workup: Cool the reaction to room temperature. Neutralize the solution to pH 8–9 using 10% NaOH solution. A white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% MeOH/DCM) to yield the target amine as a pale yellow oil or solid.

In Vitro JAK2 Kinase Inhibition Assay

Validating the biological activity of the synthesized derivative.

Assay Conditions:

  • Enzyme: Recombinant human JAK2 kinase domain.

  • Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1).

  • ATP Concentration: Km apparent (typically 10–50 µM).

  • Detection: ADP-Glo™ or radiometric ³³P-ATP assay.

Protocol:

  • Preparation: Prepare 3x enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

  • Incubation: Add 2 µL of compound (in DMSO) to 4 µL of enzyme mix in a 384-well plate. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 4 µL of ATP/Substrate mix to initiate the reaction.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination/Detection: Add detection reagent (e.g., ADP-Glo reagent) according to manufacturer instructions. Read luminescence.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Directions

The 4-aminopyrazole scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibition: Introduction of acrylamide "warheads" at the 4-amino position allows for targeting non-catalytic cysteines in kinases (e.g., BTK or JAK3 Cys909), turning reversible binders into irreversible inhibitors.

  • PROTAC Linkers: The solvent-exposed nature of N1-substituents makes this scaffold an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases to degrade pathogenic kinases.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[3] URL:[Link]3]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: Molecules (MDPI) (2022). URL:[Link]

  • Recent advances in aminopyrazoles synthesis and functionalization. Source: Chimica Italiana (2018). URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: International Journal of Molecular Sciences (2023). URL:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: Journal of Medicinal Chemistry (via PMC).[4] URL:[Link]

Sources

Targeting the G1/S Checkpoint: A Medicinal Chemistry Guide to CDK2 Inhibition via the Pyrazole-4-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design, synthesis, and validation of Cyclin-Dependent Kinase 2 (CDK2) inhibitors utilizing the pyrazole-4-amine pharmacophore.[1] While CDK4/6 inhibitors (e.g., Palbociclib) have revolutionized breast cancer therapy, CDK2 remains a critical escape route for resistance and a primary driver in Cyclin E-amplified tumors. The pyrazole-4-amine core offers a privileged scaffold for ATP-competitive inhibition, providing distinct vectors for optimizing selectivity against the highly homologous CDK1.

Part 1: Structural Biology & Mechanistic Rationale

The Target: CDK2/Cyclin E Complex

CDK2 is the master regulator of the G1-to-S phase transition.[2][3] Its activity is governed by binding to Cyclin E (G1 phase) or Cyclin A (S phase) and phosphorylation at Thr160.

  • The Mechanism: Active CDK2 phosphorylates the Retinoblastoma protein (Rb).[4] Hyperphosphorylated Rb releases the E2F transcription factor, triggering the transcription of genes required for DNA replication (e.g., DNA polymerase, Thymidine kinase).

  • The Challenge: CDK2 shares 100% identity with CDK1 in the ATP binding site residues, making selectivity the primary hurdle. CDK1 inhibition causes severe toxicity (G2/M arrest), whereas CDK2 inhibition is often compensated by CDK1 in normal cells but lethal in Cyclin E-amplified cancer cells (synthetic lethality).

The Scaffold: Pyrazole-4-Amine

The 1H-pyrazole-4-amine core serves as a versatile hinge-binding motif. Unlike the more common pyrazolo[1,5-a]pyrimidines, the isolated pyrazole ring allows for a "fragment-growing" approach.

  • Hinge Binder: The pyrazole nitrogen (N1-H or N2) acts as a hydrogen bond donor/acceptor pair with the backbone carbonyl and amide of Leu83 in the CDK2 hinge region.[1]

  • Gatekeeper Interaction: Substituents at the 3- and 5-positions interact with the gatekeeper residue (Phe80 ).

  • Solvent Vector: The 4-amino group provides a vector pointing towards the solvent front or the back pocket, ideal for attaching solubilizing groups or exploring unique hydrophobic pockets to gain selectivity over CDK1.

Signaling Pathway Visualization

CDK2_Pathway cluster_inhibitor Therapeutic Intervention Mitogens Mitogenic Signals (Growth Factors) CyclinE Cyclin E Upregulation Mitogens->CyclinE CDK2_Active CDK2 / Cyclin E Complex (Active Kinase) CyclinE->CDK2_Active Binding CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Active Thr160 Phos Rb_E2F Rb-E2F Complex (Transcriptional Repressor) CDK2_Active->Rb_E2F Phosphorylation of Rb Rb_Phos Hyperphosphorylated Rb (Inactive) Rb_E2F->Rb_Phos E2F_Free Free E2F (Transcription Factor) Rb_E2F->E2F_Free Release S_Phase S-Phase Entry (DNA Replication) E2F_Free->S_Phase Gene Expression Inhibitor Pyrazole-4-Amine Inhibitor Inhibitor->CDK2_Active ATP Competition

Figure 1: The CDK2 signaling cascade.[1][3][5][6] The inhibitor blocks ATP binding, preventing Rb phosphorylation and arresting cells in G1.

Part 2: Medicinal Chemistry & SAR Strategy[7][8]

Binding Mode & Pharmacophore

To design a potent inhibitor, we must satisfy the ATP-binding pocket requirements while exploiting the subtle differences between CDK2 and CDK1.[7]

VectorResidue InteractionChemical Group Strategy
Hinge Region Leu83 (Backbone)Pyrazole Core: The N-H acts as a donor to Leu83 C=O; the N: acts as an acceptor from Leu83 N-H.
Gatekeeper Phe80 C3/C5 Substituents: Small alkyl or aryl groups (e.g., Methyl, Cyclopropyl) to induce twist or fill hydrophobic space. Bulky groups here can clash with the gatekeeper.
Solvent Front Lys33 / Asp145 4-Amino Derivatization: Acylation of the 4-NH2 (forming amides or ureas) allows extension into the solvent. This is the primary vector for tuning physicochemical properties (LogD, Solubility).
Ribose Pocket Val18 C3/C5 Substituents: Often symmetrical 3,5-dimethyl groups are used, but desymmetrization (e.g., 3-isopropyl) can improve potency.
Selectivity Optimization (The CDK1 Problem)

CDK1 and CDK2 active sites are nearly identical.[5][8] However, the flexibility of the Glycine-rich loop (G-loop) differs.

  • Strategy: Design rigid 4-amino substituents (e.g., benzamides or heteroaryl-amides) that stabilize the CDK2 G-loop conformation which is energetically less favorable for CDK1.

  • Avoid: Large hydrophobic groups at the 4-position that might penetrate too deeply, as the back-pocket is conserved. Focus on surface electrostatics at the solvent front.

Pharmacophore cluster_pocket ATP Binding Pocket Core Pyrazole Core Hinge Hinge Binder (Leu83) Core->Hinge H-Bond Donor/Acceptor Gatekeeper Gatekeeper (Phe80) Core->Gatekeeper C3/C5 Substituents Solvent Solvent Front (Solubility/Selectivity) Core->Solvent 4-Amino Linker (Amide/Urea)

Figure 2: Pharmacophore map of the Pyrazole-4-amine scaffold within the CDK2 ATP pocket.

Part 3: Synthetic Protocols

The synthesis of 3,5-disubstituted-1H-pyrazol-4-amines is best achieved via a convergent route, allowing late-stage diversification at the amine.

Synthesis Workflow

Route: Knorr Pyrazole Synthesis


 Nitration 

Reduction

Amide Coupling.
  • Cyclocondensation: React a 1,3-diketone with hydrazine hydrate.

  • Nitration: Electrophilic aromatic substitution at the 4-position.

  • Reduction: Catalytic hydrogenation to yield the free amine.

  • Derivatization: Acylation to generate the final inhibitor library.

Detailed Step-by-Step Protocol

Step 1: 3,5-Dimethyl-1H-pyrazole (Core Formation)

  • Reagents: Acetylacetone (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).

  • Procedure: Add hydrazine hydrate dropwise to a cooled solution of acetylacetone in ethanol. Reflux for 2 hours. Evaporate solvent.

  • Yield: typically >90%.

Step 2: 3,5-Dimethyl-4-nitro-1H-pyrazole (Nitration)

  • Reagents: Pyrazole (from Step 1), Fuming HNO3, H2SO4.

  • Procedure: Dissolve pyrazole in conc. H2SO4 at 0°C. Add fuming HNO3 dropwise (exothermic!). Stir at 60°C for 1 hour. Pour onto ice. Filter the precipitate.

  • Safety Note: This reaction can run away; maintain strict temperature control.

Step 3: 3,5-Dimethyl-1H-pyrazol-4-amine (Reduction)

  • Reagents: Nitro-pyrazole (Step 2), 10% Pd/C, H2 gas (balloon), Methanol.

  • Procedure: Suspend nitro compound and catalyst in MeOH. Stir under H2 atmosphere for 4-12 hours. Filter through Celite.

  • Stability Warning: The free amine is oxidation-sensitive. Use immediately or store as an HCl salt.

Step 4: Library Generation (Amide Coupling)

  • Reagents: Pyrazol-4-amine, R-COOH, HATU, DIPEA, DMF.

  • Procedure: Standard peptide coupling. Purify via preparative HPLC.

Synthesis Start 1,3-Diketone + Hydrazine Pyrazole 1H-Pyrazole Core Start->Pyrazole Reflux/EtOH Nitro 4-Nitro-1H-pyrazole Pyrazole->Nitro HNO3/H2SO4 Nitration Amine 4-Amino-1H-pyrazole (Unstable Intermediate) Nitro->Amine H2, Pd/C Reduction Final Final Inhibitor (Amide/Urea) Amine->Final R-COCl or R-COOH/HATU Coupling

Figure 3: Synthetic route for generating pyrazole-4-amine CDK2 inhibitors.

Part 4: Biological Validation Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay

To determine IC50 values, we use the ADP-Glo assay (Promega), which quantifies ADP produced during the kinase reaction.[9] It is preferred over FRET for its high sensitivity and resistance to fluorescent interference.

Protocol:

  • Reagents: Recombinant CDK2/Cyclin E1 complex (SignalChem), ATP (Ultrapure), Poly(Glu, Tyr) substrate.

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Step 1 (Kinase Reaction):

    • Plate 5 µL of compound (serially diluted in DMSO).

    • Add 5 µL of enzyme/substrate mix.

    • Add 5 µL of ATP (at Km, typically 10-50 µM).

    • Incubate at RT for 60 mins.

  • Step 2 (ADP Depletion): Add 15 µL ADP-Glo™ Reagent. Incubate 40 mins (consumes unreacted ATP).

  • Step 3 (Detection): Add 30 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Fit to sigmoidal dose-response curve to calculate IC50.

Critical Checkpoint: Always run a counter-screen against CDK1/Cyclin B . A selectivity ratio (IC50_CDK1 / IC50_CDK2) of >30 is the target for a lead compound.

Cellular Assay: Rb Phosphorylation (Western Blot)

Inhibition of CDK2 must be validated by the loss of phosphorylation on its primary substrate, Rb, at Serine 807/811.

Protocol:

  • Cell Line: OVCAR-3 (Cyclin E amplified) or MCF-7.

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 6-24 hours. Include Dinaciclib as a positive control.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-phospho-Rb (Ser807/811) [Cell Signaling Tech #8516].

    • Loading Control: Total Rb and GAPDH.

  • Result: Effective CDK2 inhibition results in a dose-dependent disappearance of the pRb band.

References

  • Structural Basis of CDK2 Inhibition: Russo, A. A., et al. "Crystal structure of the human cyclin-dependent kinase 2." Nature 382, 325–331 (1996).

  • Pyrazole-based CDK Inhibitors (SAR & Design): Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-387032), a Potent and Selective Inhibitor of Cyclin-Dependent Kinases 2, 7, and 9." Journal of Medicinal Chemistry 47(15), 3711-3729 (2004).

  • ADP-Glo™ Kinase Assay Technical Manual: Promega Corporation. "ADP-Glo™ Kinase Assay Systems."[2][9][10][11][12]

  • CDK2/Cyclin E Signaling & Rb Phosphorylation: Sherr, C. J., & Roberts, J. M. "CDK inhibitors: positive and negative regulators of G1-phase progression." Genes & Development 13, 1501-1512 (1999).

  • Recent Pyrazole-4-amine Derivatives: Wang, S., et al. "Discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potential CDK2 inhibitors." International Journal of Molecular Sciences (2021).

Sources

Strategic Fluorination of Pyrazolamines: A Guide to SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In the high-stakes arena of medicinal chemistry, the pyrazole scaffold is ubiquitous, anchoring blockbuster drugs from Celecoxib to Sildenafil .[1] However, the introduction of a primary amine (pyrazolamine) combined with strategic fluorination transforms this privileged structure into a hyper-tunable engine for drug discovery.[1][2]

This guide addresses the Structure-Activity Relationship (SAR) of fluorinated pyrazolamines. It is not merely a review but a tactical manual for researchers aiming to modulate lipophilicity, metabolic stability, and pKa. We focus on two distinct chemical spaces:

  • Ring-Fluorinated Pyrazolamines: Direct attachment of F to the C4 carbon.[1][2]

  • Fluoroalkyl Pyrazolamines: Incorporation of

    
     or 
    
    
    
    motifs at C3/C5.[1][2]

Chemical Rationale: Why Fluorinate?

The introduction of fluorine into a pyrazolamine scaffold is rarely neutral. It induces profound electronic and steric changes that drive potency.[2]

The pKa Modulation Effect

The basicity of the exocyclic amine is critical for hydrogen bonding (e.g., with the hinge region of kinases).[1]

  • Mechanism: Fluorine is highly electronegative (

    
    ).[2] When attached to the pyrazole core (specifically C4), it exerts a strong inductive electron-withdrawing effect (-I).[1][2]
    
  • Outcome: This lowers the pKa of the pyrazole nitrogen and the exocyclic amine, often improving membrane permeability by reducing the fraction of ionized species at physiological pH.

Metabolic Blockade

The C4 position of pyrazoles is electronically rich and prone to oxidative metabolism (CYP450-mediated hydroxylation).[1][2]

  • Solution: Replacing C-H with C-F blocks this metabolic soft spot.[2] The C-F bond energy (~116 kcal/mol) renders it metabolically inert, extending in vivo half-life (

    
    ).[1][2]
    
The "Polar Hydrophobicity" Paradox

Fluorine is lipophilic, yet the C-F bond has a strong dipole. This allows fluorinated pyrazolamines to penetrate hydrophobic pockets (like the ATP-binding site of CDK9 or CSNK2) while maintaining specific electrostatic interactions that a simple methyl group cannot offer.[1][2]

Structural Activity Map (SAR)[2]

The following diagram illustrates the core SAR logic for a generalized fluorinated pyrazolamine scaffold.

SAR_Map Core Pyrazolamine Core N1 N1 Position (Solubility/Targeting) Core->N1 C3 C3 Position (Steric Bulk/CF3) Core->C3 C4 C4 Position (Electronic Tuning) Core->C4 C5 C5 Position (Amine/Linker) Core->C5 Effect_N1 Ribose Pocket Interaction (Kinases) N1->Effect_N1 Effect_C3 Hydrophobic Pocket Fill (-CF3 boosts potency) C3->Effect_C3 Effect_C4 Metabolic Block (C-F) pKa Modulation C4->Effect_C4 Effect_C5 H-Bond Donor (Hinge Binder) C5->Effect_C5 Effect_C4->Effect_C5 Inductive Effect Lowers pKa

Figure 1: SAR Logic Map for Fluorinated Pyrazolamines. Note the inductive influence of C4-fluorination on the C5-amine donor capability.

Synthetic Access Strategies

Synthesizing these scaffolds requires overcoming the high electronegativity of fluorine, which can deactivate precursors. Two primary routes are recommended.

Route A: The "Building Block" Approach (For )

This is the standard for generating 3-(trifluoromethyl)pyrazol-amines.[1][2]

  • Reagents: Trifluoroacetoacetate + Hydrazine.[2]

  • Mechanism: Condensation/Cyclization.[2][3]

  • Regioselectivity: Controlled by the hydrazine substituent (bulky groups on hydrazine favor specific tautomers).[2]

Route B: Direct Fluorination (For C4-F)

Accessing 4-fluoro-3-aminopyrazoles is more challenging.[1][2] The most robust protocol involves electrophilic fluorination of an enaminoketone precursor before cyclization.

Synthesis_Flow Step1 Precursor: Beta-Enaminoketone Step2 Intermediate: Alpha-Fluoro Enaminoketone Step1->Step2 Fluorination (MeCN, RT) Reagent1 Selectfluor (Electrophilic F+) Reagent1->Step2 Product Target: 3-Amino-4-Fluoropyrazole Step2->Product Condensation (EtOH, Reflux) Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product

Figure 2: Step-wise synthesis of 3-amino-4-fluoropyrazoles via Selectfluor mediated fluorination.

Physicochemical & Biological Profiling

Data below summarizes the impact of substituting Hydrogen (H) with Fluorine (F) or Trifluoromethyl (CF3) on a generic pyrazolamine kinase inhibitor.

Table 1: Comparative Physicochemical Metrics[1]
PropertySubstituent: -H (Baseline)Substituent: -F (C4)Substituent: -CF3 (C3)Impact Analysis
LogP (Lipophilicity)1.82.12.9F adds moderate lipophilicity; CF3 drastically increases it, aiding membrane crossing.[1][2]
pKa (Pyraz-NH)~14.0~12.5~11.0Fluorination increases acidity of the ring NH, altering H-bond strength.[1][2]
Metabolic Stability Low (Oxidation prone)HighVery HighF blocks C-H oxidation sites; CF3 is metabolically inert.[2]
Steric Volume Small (Van der Waals)Small (Bioisostere to H/OH)Large (Bioisostere to i-Pr)CF3 requires a distinct hydrophobic pocket (e.g., Gatekeeper residue).[2]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-Fluoropyrazole

Validated via J. Org.[1][2][4] Chem. 2011, 76, 10, 4105–4111.

Objective: Synthesis of 3-amino-4-fluoro-5-phenyl-1H-pyrazole.

  • Fluorination of Enaminoketone:

    • Dissolve 3-amino-1-phenyl-2-buten-1-one (1.0 eq) in Acetonitrile (MeCN).

    • Add Selectfluor (1.1 eq) portion-wise at 0°C.[2]

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC for disappearance of starting material.

    • Checkpoint: The intermediate

      
      -fluoro enaminoketone is unstable; proceed immediately to cyclization.[1][2]
      
  • Cyclization:

    • Add Hydrazine Hydrate (2.0 eq) directly to the reaction mixture.[2]

    • Heat to reflux (80°C) for 3 hours.

    • Cool to RT and concentrate in vacuo.

  • Purification:

    • Resuspend residue in Ethyl Acetate/Water.[2] Wash organic layer with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Hexane to yield the target as a white solid.

Protocol B: Kinase Affinity Assay (F-Scan Validation)

Objective: Determine


 shift due to fluorination.[1][2]
  • Preparation: Prepare 10mM stocks of H-analog and F-analog in 100% DMSO.

  • Dilution: Serial dilute (1:3) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation:

    • Mix 5

      
      L compound + 5 
      
      
      
      L Enzyme (e.g., CDK9/CycT1) + 5
      
      
      L Substrate (Peptide).
    • Incubate 60 min at RT.

  • Detection: Add ATP-Glo reagent (Promega) or similar chemiluminescent reporter.[1][2]

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate

    
    .
    
    • Success Metric: A >3-fold decrease in

      
       for the F-analog indicates a successful specific interaction or electronic modulation.[1][2]
      

Case Study: CSNK2 Inhibition

Reference Grounding: Strategic Fluorination of Pyrazolo[1,5-a]pyrimidines.

In the development of Casein Kinase 2 (CSNK2) inhibitors, researchers utilized a pyrazolo[1,5-a]pyrimidine scaffold (a fused pyrazolamine derivative).[1][2]

  • Challenge: The lead compound had poor metabolic stability (

    
     min).
    
  • Intervention: Introduction of a single Fluorine atom on the electron-rich phenyl ring attached to the pyrazole core.[1][2][5]

  • Result:

    • Potency: Retained low nanomolar activity (

      
       unchanged).
      
    • Stability:

      
       increased to >60 min due to blockage of oxidative metabolism.[2]
      
    • Selectivity: The fluorinated analog showed higher selectivity against the kinome, likely due to subtle electronic repulsion of off-target kinases.[1]

References

  • Synthesis of 3-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 2011.[1][2][4][6]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. ChemRxiv, 2024.

  • Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids. Frontiers in Chemistry, 2020.[1][2]

  • Fipronil (PubChem Compound Summary). National Library of Medicine.[2]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Beni-Suef University Journal of Basic and Applied Sciences, 2021.

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-fluorophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents like Celecoxib to novel anticancer drugs.[2][4] This guide focuses on a specific, yet highly relevant, derivative: N-(4-fluorophenyl)-1H-pyrazol-4-amine . The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and modulate binding affinity.

This document provides a comprehensive analysis of the chemical structure of N-(4-fluorophenyl)-1H-pyrazol-4-amine. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to synthesize, characterize, and validate this class of molecule. We will move beyond simple data reporting to explore the causality behind analytical observations and the strategic choices in experimental design, ensuring a robust and reproducible characterization workflow.

Molecular Architecture and Physicochemical Properties

The foundational step in analyzing any compound is to understand its basic molecular structure and predicted properties. N-(4-fluorophenyl)-1H-pyrazol-4-amine is composed of a central 1H-pyrazole ring, an amine linker at the 4-position, and a 4-fluorophenyl substituent attached to the amine.

chemical_structure cluster_pyrazole 1H-Pyrazole Core cluster_amine Amine Linker cluster_phenyl 4-Fluorophenyl Moiety N1 N C5 C N1->C5 H_N1 H N2 N N2->N1 C3 C C3->N2 H_C3 H C4 C C4->C3 N_amine N C4->N_amine C5->C4 H_C5 H H_amine H C1_ph C N_amine->C1_ph C2_ph C C1_ph->C2_ph C3_ph C C2_ph->C3_ph C4_ph C C3_ph->C4_ph C5_ph C C4_ph->C5_ph F F C4_ph->F C6_ph C C5_ph->C6_ph C6_ph->C1_ph

Caption: Chemical structure of N-(4-fluorophenyl)-1H-pyrazol-4-amine.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈FN₃[5]
Molecular Weight 177.18 g/mol [5]
Monoisotopic Mass 177.07022 Da[5]
IUPAC Name N-(4-fluorophenyl)-1H-pyrazol-4-amine[5]
Predicted XlogP 1.9[5]

The structure's key features—a hydrogen bond donor (amine NH), a hydrogen bond acceptor (pyrazole nitrogens), and an aromatic system modified by an electronegative fluorine atom—are critical determinants of its potential biological activity, particularly in interacting with protein targets like kinases.[6][7]

Representative Synthesis and Workflow Validation

While numerous methods exist for pyrazole synthesis, a common and reliable approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9] Below is a representative workflow for the synthesis of the title compound, designed for clarity and reproducibility.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from a protected 4-aminopyrazole, followed by a cross-coupling reaction. This approach offers good control over regioselectivity.

synthesis_workflow start 1H-Pyrazol-4-amine (Starting Material) step1 Step 1: N-Protection (e.g., Boc Anhydride, Base) start->step1 intermediate1 tert-butyl (1H-pyrazol-4-yl)carbamate step1->intermediate1 step2 Step 2: Buchwald-Hartwig Amination (1-bromo-4-fluorobenzene, Pd Catalyst, Ligand, Base) intermediate1->step2 intermediate2 Protected Product step2->intermediate2 step3 Step 3: Deprotection (e.g., Trifluoroacetic Acid) intermediate2->step3 product N-(4-fluorophenyl)-1H-pyrazol-4-amine (Final Product) step3->product

Caption: A representative synthetic workflow for N-(4-fluorophenyl)-1H-pyrazol-4-amine.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

This protocol describes the key cross-coupling step, which is critical for forming the C-N bond between the pyrazole and fluorophenyl rings.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe.

    • Causality: The reaction is highly sensitive to oxygen and moisture. An inert atmosphere and anhydrous solvent are essential to prevent catalyst deactivation and side reactions.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken hourly, quenched, and spotted against the starting materials. The reaction is complete upon full consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: The resulting protected intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid like trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the final product after neutralization and purification.

Spectroscopic and Analytical Characterization

The unequivocal identification of N-(4-fluorophenyl)-1H-pyrazol-4-amine relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Predicted Data

Proton AssignmentPredicted δ (ppm)MultiplicityRationale
Pyrazole NH 11.0 - 13.0br sAcidic proton, often broad and may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
Pyrazole C3-H , C5-H 7.5 - 7.8sThese protons are on the electron-deficient pyrazole ring, shifting them downfield. They may appear as two distinct singlets or a single singlet depending on the tautomeric equilibrium.[10]
Phenyl H (ortho to F)7.0 - 7.2tCoupled to the adjacent protons and the fluorine atom, appearing as a triplet (or more complex multiplet).
Phenyl H (ortho to N)6.9 - 7.1ddCoupled to the adjacent protons. Shifted slightly upfield due to the electron-donating effect of the amine.
Amine NH 5.5 - 6.5br sPosition is variable and signal is broad due to quadrupole broadening and exchange. Disappears upon D₂O shake.

¹³C NMR Predicted Data

Carbon AssignmentPredicted δ (ppm)Key Feature
Phenyl C -F155 - 160Large ¹JCF coupling constant (~240-250 Hz).
Pyrazole C 3, C 5130 - 140Aromatic carbons adjacent to nitrogen atoms are deshielded.
Phenyl C -N138 - 142Quaternary carbon attached to the amine nitrogen.
Pyrazole C 4115 - 125Carbon attached to the amine linker.
Phenyl C (ortho to F)115 - 118Shows a ²JCF coupling constant (~20-25 Hz).
Phenyl C (ortho to N)118 - 122Shielded relative to the other aromatic carbons.

Protocol for NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

    • Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual proton peak (δ ~2.50 ppm) does not typically overlap with signals of interest. It also slows the exchange of N-H protons, often allowing them to be observed more clearly.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

  • Validation: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the N-H signals validates their assignment. 2D NMR experiments like COSY and HSQC can be used to confirm H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3200N-H Stretch (amine & pyrazole)Medium, BroadThe broadness is due to hydrogen bonding. Two distinct peaks may be visible for the primary amine and the pyrazole N-H.[11]
3100 - 3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds in the pyrazole and phenyl rings.[12]
1620 - 1580N-H Bend (amine)MediumBending vibration of the primary amine.[13]
1590 - 1450C=C & C=N Stretch (aromatic)StrongMultiple sharp bands corresponding to the stretching vibrations within the aromatic rings.[12]
1250 - 1210C-F StretchStrongThe C-F bond gives a strong, characteristic absorption in this region.[14]
1350 - 1280Aromatic C-N StretchMedium-StrongStretching vibration of the bond between the phenyl ring and the amine nitrogen.

Protocol for ATR-FTIR Analysis

  • Instrument Blank: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for data integrity, as it is subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact and collect the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonRationale
178.0775[M+H]⁺The protonated molecular ion. High-resolution MS (HRMS) should match the calculated exact mass (C₉H₉FN₃⁺) to within 5 ppm, confirming the elemental composition.[5][15]
151.06[M+H - HCN]⁺A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide from the ring.
111.03[C₆H₅FN]⁺Fragmentation at the C-N bond between the pyrazole and the amine linker.

Protocol for ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster ions or a commercial calibration mix) immediately before the run to ensure high mass accuracy. This is a critical self-validating step.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Obtain both a full scan spectrum to identify the molecular ion and a fragmentation (MS/MS) spectrum of the parent ion [M+H]⁺ to validate the predicted fragmentation patterns.

Role in Drug Discovery: A Privileged Scaffold for Kinase Inhibition

The structural motifs within N-(4-fluorophenyl)-1H-pyrazol-4-amine are highly relevant to drug discovery, particularly for the development of kinase inhibitors.[16][17]

  • The Pyrazole Core: Acts as a stable, aromatic scaffold that can be readily functionalized to orient substituents into the active site of a protein. Its nitrogen atoms are excellent hydrogen bond acceptors.

  • The Amine Linker: Provides a crucial hydrogen bond donor site, often interacting with the "hinge region" of the ATP-binding pocket in many kinases.

  • The 4-Fluorophenyl Group: This group often occupies a hydrophobic pocket. The fluorine atom can increase binding affinity through favorable electrostatic interactions and, importantly, can block sites of metabolism (like para-hydroxylation), thereby improving the pharmacokinetic profile of the drug candidate.[14]

A related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a highly selective inhibitor of p38 MAP kinase, demonstrating the therapeutic potential of this scaffold.[6] The exocyclic amine was found to form a key hydrogen bond within the ATP binding site.[6]

kinase_interaction cluster_kinase Conceptual Kinase ATP Binding Pocket hinge Hinge Region NH C=O hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue molecule N N Pyrazole Core NH 4-F-Phenyl molecule:amine_N->hinge:n H-Bond molecule:pz_N2->hinge:n H-Bond molecule:phenyl->hydrophobic_pocket Hydrophobic Interaction

Sources

Methodological & Application

Application Note: Catalytic Amination of 4-Bromopyrazole with 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-(4-fluorophenyl)-1H-pyrazol-4-amine represents a critical transformation in medicinal chemistry, particularly for the development of p38 MAP kinase and JAK inhibitors. This application note details the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-bromopyrazole with 4-fluoroaniline.

While standard coupling protocols exist, this specific transformation presents a unique chemoselective challenge: the acidity of the pyrazole N-H bond (


) can poison palladium catalysts or lead to competitive 

-arylation.

This guide provides two validated workflows:

  • Protocol A (Direct Coupling): A high-efficiency method using tBuBrettPhos Pd G3 for unprotected pyrazoles.

  • Protocol B (Protected Route): A robust, scalable method using THP-protection for challenging substrates or GMP environments.

Mechanistic Insight & Catalyst Selection

The Chemoselectivity Challenge

In the coupling of 4-bromopyrazole, the catalyst faces two nucleophilic sites: the exocyclic amine of the aniline and the endocyclic nitrogen of the pyrazole.

  • Path A (Desired): Oxidative addition at C4-Br, followed by amine coordination and reductive elimination.

  • Path B (Parasitic): Deprotonation of the pyrazole N-H forms a pyrazolyl anion, which binds tightly to Pd(II), forming a stable "off-cycle" resting state that halts turnover.

The Solution: Ligand & Precatalyst Engineering

To overcome N-H poisoning, we utilize Buchwald 3rd Generation (G3) Precatalysts .

  • Ligand (tBuBrettPhos): The extreme bulk of the tert-butyl groups on the biaryl backbone prevents the formation of dimeric Pd species and facilitates the reductive elimination of the electron-deficient 4-fluoroaniline.

  • Base (LiHMDS): For the direct method, a strong, non-nucleophilic base is required to instantaneously deprotonate the pyrazole N-H, converting it into a spectator anion rather than a competitive binder.

Catalytic Cycle Visualization

The following diagram illustrates the G3 activation and the active catalytic cycle.

CatalyticCycle cluster_offcycle Inhibition Pathway (Avoided by tBuBrettPhos) PreCat Pd G3 Precatalyst (Stable) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + 4-Bromopyrazole AmineBind Amine Coordination (Pd-NH2R) OxAdd->AmineBind + 4-Fluoroaniline Poison Pd-Pyrazolyl Complex (Inactive) OxAdd->Poison If Ligand too small Deprot Deprotonation (Base) AmineBind->Deprot + LiHMDS RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using G3 precatalysts. Note the critical avoidance of the off-cycle inhibitory complex.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis, library generation. Critical Requirement: Strictly anhydrous conditions; LiHMDS quality is paramount.

Materials Table
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Vol
4-Bromopyrazole 146.971.01.0147 mg
4-Fluoroaniline 111.121.21.2114 µL
_t_BuBrettPhos Pd G3 ~8500.020.0217 mg
LiHMDS (1.0 M in THF) -3.13.13.1 mL
THF (Anhydrous) ---2.0 mL
Step-by-Step Procedure
  • Setup: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon/Nitrogen.

  • Solids: Charge the vial with 4-Bromopyrazole (147 mg) and tBuBrettPhos Pd G3 (17 mg).

    • Note: If using the G3 precatalyst, no additional free ligand is strictly necessary, but adding 0.5-1% free tBuBrettPhos can extend catalyst lifetime.

  • Purge: Seal the vial and purge with inert gas for 5 minutes.

  • Liquids: Add anhydrous THF (2 mL) and 4-Fluoroaniline (114 µL) via syringe.

  • Activation: Dropwise add LiHMDS (3.1 mL) at room temperature.

    • Observation: The solution may turn dark orange/brown. This is normal. The excess base (3.1 equiv) is required: 1 equiv to deprotonate the pyrazole NH, 1 equiv to deprotonate the aniline during the cycle, and 1.1 equiv as buffer.

  • Reaction: Heat the block to 65 °C and stir vigorously (1000 rpm) for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for Product Mass [M+H]+ = 178.2.

    • Success Marker: Disappearance of bromide (Rt ~ X min) and appearance of product (Rt ~ Y min).

  • Workup: Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient 0-50%).

Protocol B: Protected Route (THP-Protection)

Best for: Large-scale synthesis (>10g), GMP processes, or if Protocol A yields <50%.

Workflow Diagram

Workflow Start 4-Bromopyrazole Step1 Step 1: Protection (DHP, pTsOH) Start->Step1 Inter 1-THP-4-bromopyrazole Step1->Inter 95% Yield Step2 Step 2: Coupling (BrettPhos Pd G3, NaOtBu) Inter->Step2 ProdProt Protected Amine Step2->ProdProt Cross-Coupling Step3 Step 3: Deprotection (HCl/MeOH) ProdProt->Step3 Final N-(4-fluorophenyl)- 1H-pyrazol-4-amine Step3->Final Acid Hydrolysis

Figure 2: Three-step workflow ensuring regiospecificity and high yield.

Step 2: Coupling of 1-THP-4-bromopyrazole

Note: Step 1 (Protection with DHP/pTsOH) and Step 3 (Deprotection with HCl) are standard organic transformations. We focus here on the critical coupling step.

  • Reagents:

    • 1-THP-4-bromopyrazole (1.0 equiv)

    • 4-Fluoroaniline (1.2 equiv)

    • BrettPhos Pd G3 (1 mol%) - Note: tBuBrettPhos is not strictly needed here; standard BrettPhos is excellent for protected substrates.

    • NaOtBu (1.5 equiv) - Weaker base is sufficient as NH is protected.

    • Dioxane (0.5 M concentration)

  • Conditions: 90 °C for 4 hours.

  • Advantage: This route eliminates the "catalyst poisoning" effect of the free NH, often resulting in higher turnover numbers (TON).

Troubleshooting & Optimization Matrix

Use this self-validating table to diagnose reaction failures.

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning by O₂ or H₂O.Ensure LiHMDS is fresh (titrate if unsure). Purge solvents longer.
Starting Material Remaining Inactive Catalyst species.[1]Switch from Pd(OAc)₂/Ligand to Pd G3 Precatalyst .
Debromination (Pyrazole-H)

-Hydride elimination (rare) or protodehalogenation.
Lower temperature to 60°C. Ensure solvent is anhydrous.
Bis-arylation Excess aniline reacting.Strictly control stoichiometry (1.1 equiv aniline).
Product trapped in aqueous Pyrazole is amphoteric.Adjust pH to ~8-9 during workup. Do not make too acidic or basic.

References

  • Original Unprotected Heterocycle Protocol: Alsabeh, P. G.; Strivalen, C. W.; Grenning, A. J.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014 , 16(16), 4296–4299. [Link]

  • General Buchwald-Hartwig Review (BrettPhos/RuPhos): Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]

  • Precatalyst Activation (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science, 2016 , 7, 759–765. [Link]

  • Kinase Inhibitor Context (p38 MAP Kinase): Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002 , 12(12), 1559–1562. [Link]

Sources

Application Note: Strategic Solvent Selection for N-(4-fluorophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solvent selection, solubilization, and handling of N-(4-fluorophenyl)-1H-pyrazol-4-amine . This compound represents a specific class of aminopyrazoles often utilized as kinase inhibitor scaffolds or intermediates in heterocycle synthesis. Its physicochemical duality—possessing both a lipophilic fluorophenyl tail and a polar, hydrogen-bonding pyrazole-amine core—creates unique solubility challenges.

This document moves beyond simple "solubility lists" to establish a causal logic for solvent selection across three critical workflows: Synthesis/Reaction , Purification (Recrystallization) , and Biological Assay Formulation .

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must first understand the molecular interactions driving the solid-state lattice energy versus solvation energy.

Structural Analysis
  • Hydrogen Bond Donors (HBD): 2 (Pyrazole N-H, Secondary Amine N-H). High potential for intermolecular H-bonding, leading to high crystallinity and higher melting points.

  • Hydrogen Bond Acceptors (HBA): 3 (Pyrazole -N=, Fluorine, Amine N).

  • Lipophilicity (LogP): Predicted ~1.9. The 4-fluorophenyl group imparts significant lipophilicity, making the compound sparingly soluble in pure water but highly soluble in organic acceptors.

  • Acidity/Basicity: Amphoteric. The pyrazole NH is weakly acidic (

    
    ), while the pyrazole N2 is weakly basic. The exocyclic amine is less basic due to conjugation with the phenyl ring.
    
Predicted Solubility Classes
Solvent ClassRepresentative SolventsInteraction MechanismPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAcStrong H-bond acceptance breaks lattice.High (>100 mg/mL)Stock solutions, Reactions
Polar Protic Methanol, Ethanol, IPAH-bond donor/acceptor exchange.Moderate (10-50 mg/mL)Recrystallization, Reactions
Chlorinated DCM, ChloroformDipole-dipole; good for lipophilic domain.Moderate-High Extraction, Chromatography
Ethers/Esters THF, Ethyl AcetateWeak H-bond acceptance.Moderate Work-up, Crystallization
Hydrocarbons Hexane, Heptane, TolueneVan der Waals only.Low/Insoluble Anti-solvent, Wash
Aqueous Water, PBSHydrophobic effect dominates.Negligible (<0.1 mg/mL)Anti-solvent

Protocol 1: The "Tiered" Solubility Screening Workflow

Do not rely on literature values alone. Purity profiles and polymorphs can drastically alter solubility. Use this self-validating protocol to determine exact limits.

Materials
  • Compound: N-(4-fluorophenyl)-1H-pyrazol-4-amine (approx. 50 mg).

  • Solvent Set: DMSO, Methanol, Acetonitrile, Toluene, Water.

  • Equipment: HPLC vials, vortex mixer, sonicator, heating block (

    
    ), HPLC-UV or LC-MS.
    
Step-by-Step Methodology
  • Gravimetric Preparation: Weigh 5.0 mg of compound into 5 separate clear glass HPLC vials.

  • Incremental Addition (The "Titration" Method):

    • Add 50

      
      L  of the respective solvent to each vial.
      
    • Vortex for 30 seconds.

    • Sonicate for 5 minutes (degas mode if available).

  • Visual Assessment (Tier 1 Check):

    • Clear Solution? Solubility is

      
      . Stop.
      
    • Suspension? Proceed to Step 4.

  • Thermal Stressing:

    • Heat vials to

      
       for 10 minutes.
      
    • Clear Solution? Solubility is temperature-dependent (ideal for recrystallization).

    • Still Solid? Add another 450

      
      L  (total 0.5 mL).
      
  • Quantification (Tier 2 Check):

    • If fully dissolved at 0.5 mL: Solubility

      
      .
      
    • If still solid: Filter supernatant (0.22

      
      m PTFE filter) and inject into HPLC to determine saturation concentration (
      
      
      
      ).

Protocol 2: Recrystallization & Purification Strategy

The most common impurity in the synthesis of this compound is the starting material (4-fluorophenylhydrazine or nitropyrazole precursors). The solubility differential is key.

Recommended Solvent System: Ethanol / Water or Ethyl Acetate / Heptane .

Diagram: Recrystallization Decision Tree

RecrystallizationLogic Start Crude N-(4-fluorophenyl)- 1H-pyrazol-4-amine SolventChoice Select Primary Solvent (Boiling Point < 100°C) Start->SolventChoice Dissolve Heat to Reflux (Dissolve completely) SolventChoice->Dissolve Try Ethanol or EtOAc CheckSolubility Is it fully dissolved? Dissolve->CheckSolubility AddPolar Add small amount of DMF or DMSO CheckSolubility->AddPolar No (Too insoluble) FilterHot Hot Filtration (Remove insoluble mechanical impurities) CheckSolubility->FilterHot Yes AddPolar->Dissolve Cooling Slow Cooling to RT then 4°C FilterHot->Cooling AntiSolvent Add Anti-Solvent (Dropwise) Cooling->AntiSolvent Harvest Filter & Wash (Cold Anti-Solvent) AntiSolvent->Harvest Crystals Formed AntiSolvent->Harvest No Crystals -> Add Water (if EtOH) or Heptane (if EtOAc)

Figure 1: Decision logic for purifying aminopyrazoles via thermal recrystallization.

Procedure
  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    ).
    
  • Saturation: If solid remains, add Ethanol dropwise until clear. If a significant amount remains undissolved after 20 mL/g, the impurity is likely inorganic; perform a hot filtration .

  • Nucleation: Allow the solution to cool slowly to room temperature on a stir plate (turn off heat, keep stirring). Rapid cooling traps impurities.

  • Anti-Solvent (Optional): If yield is low after cooling, add Water (if using Ethanol) or Heptane (if using EtOAc) dropwise until persistent turbidity is observed, then cool to

    
    .
    
  • Isolation: Filter via vacuum. Wash cake with cold anti-solvent (e.g., 1:1 EtOH:Water).

Protocol 3: Biological Assay Formulation

For drug development (IC50 assays, cell culture), the solvent must be biocompatible and prevent precipitation upon dilution into media.

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) .[1]

    • Rationale: Dissolves the compound at high concentrations (>20 mM) and is miscible with water.

  • Stability Warning: Aminopyrazoles can be sensitive to oxidation over long periods in solution.

    • Mitigation: Store DMSO stocks at

      
       under Nitrogen/Argon. Avoid repeated freeze-thaw cycles.
      
Serial Dilution Workflow (Graphviz)

SerialDilution cluster_check Quality Control Check Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc.) Stock->Inter Dilute in DMSO Media Assay Media (1% DMSO Final) Inter->Media 1:100 Dilution into Buffer Precip Check for Precipitation Media->Precip

Figure 2: Dilution scheme to prevent "crashing out" in aqueous media.

References

  • Synthesis & Properties of Aminopyrazoles

    • Vertex AI Search Result 1.17: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry. Available at: [Link]

    • Vertex AI Search Result 1.21: Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solvent Selection Guides

    • Vertex AI Search Result 1.7: Chem21 Solvent Selection Guide. (2016). Green Chemistry. Available at: [Link]

    • Vertex AI Search Result 1.13: Tools and techniques for solvent selection: Green solvent selection guides. (2016). Sustainable Chemical Processes. Available at: [Link]

  • Compound Data

    • PubChem.[2][3][4][5][6] N-(4-fluorophenyl)-1H-pyrazol-4-amine. CID 125449555.[6] Available at: [Link]

Sources

Troubleshooting & Optimization

preventing N1-arylation during synthesis of N-(4-fluorophenyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-aryl pyrazole derivatives, specifically focusing on the preparation of N-(4-fluorophenyl)-1H-pyrazol-4-amine. We will address the critical challenge of controlling regioselectivity to prevent the formation of the undesired N1-arylated isomer, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

The Synthetic Challenge: Controlling Regioselectivity

The synthesis of N-(4-fluorophenyl)-1H-pyrazol-4-amine via cross-coupling methods, such as the Buchwald-Hartwig amination, presents a classic regioselectivity problem. The 4-aminopyrazole starting material possesses two distinct nucleophilic nitrogen centers: the endocyclic (ring) N1 nitrogen and the exocyclic (amino) N4 nitrogen. While the desired product results from C-N bond formation at the N4 position, the inherent nucleophilicity of the pyrazole ring often leads to competitive and undesired arylation at the N1 position. This guide provides strategies to steer the reaction exclusively toward the desired N4 product.

Visualizing the Reaction Pathway

The diagram below illustrates the desired reaction outcome versus the common, undesired side product.

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products Reactant1 4-Amino-1H-pyrazole Catalyst Pd or Cu Catalyst + Base Reactant1->Catalyst Reactant2 1-Bromo-4-fluorobenzene Reactant2->Catalyst Desired DESIRED N-(4-fluorophenyl)-1H-pyrazol-4-amine (N4-Arylation) Catalyst->Desired Selective Conditions Undesired UNDESIRED 4-Amino-1-(4-fluorophenyl)-1H-pyrazole (N1-Arylation) Catalyst->Undesired Non-Selective Conditions

Caption: Competing N4 (desired) vs. N1 (undesired) arylation pathways.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the N1-arylated isomer, leading to a difficult-to-separate mixture. What are the primary causes and how can I improve N4 selectivity?

A1: This is the most common failure mode and typically stems from suboptimal catalyst selection or reaction conditions that do not adequately differentiate between the two nucleophilic nitrogen atoms. The endocyclic N1 nitrogen is often kinetically favored for arylation. To overcome this, you must create a reaction environment that sterically or electronically favors the exocyclic N4-amino group.

Solution 1: Catalyst and Ligand Optimization (The Primary Lever)

For palladium-catalyzed Buchwald-Hartwig aminations, the choice of phosphine ligand is the most critical factor for controlling regioselectivity.[1] Bulky, electron-rich biarylphosphine ligands are essential. They form a sterically demanding catalytic complex that physically obstructs the approach of the endocyclic N1 nitrogen, making the less-hindered exocyclic N4-amine the preferred site of reaction.[2][3]

Recommended Ligand Systems for High N4 Selectivity:

LigandPalladium PrecatalystTypical BaseSolventKey Characteristics & Rationale
tBuBrettPhos Pd₂(dba)₃ or tBuBrettPhos Pd G3K₃PO₄ or Cs₂CO₃t-BuOH or Toluene(Top Recommendation) Excellent performance in amination of NH-containing heterocyles.[2] Its specific architecture is highly effective at preventing N1-arylation.
tBuDavePhos Pd(dba)₂K-OtBuXyleneProven effective for C4-amination of pyrazoles, particularly when an N1-protecting group is used, but can also promote selectivity without one.[4]
XPhos Pd₂(dba)₃ or XPhos Pd G2K₂CO₃ or K₃PO₄Toluene or DioxaneA robust, general ligand for C-N coupling. Its steric bulk provides good selectivity for many substrates.[5]
Solution 2: Judicious Choice of Base and Solvent

The base deprotonates the nitrogen atoms, and its identity can influence the equilibrium between the N1-anion and the neutral N4-amine, thereby affecting the reaction pathway.

  • Base Selection: Weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxide bases (e.g., NaOt-Bu) for this transformation. They are less likely to fully deprotonate the pyrazole ring, reducing the concentration of the highly reactive N1-anion.

  • Solvent Effects: Aprotic solvents are standard. Toluene and dioxane are excellent starting points. Polar aprotic solvents like DMF can sometimes favor the undesired N1-arylation and should be used with caution.

Solution 3: Temperature Control

C-N coupling reactions often require heat, but excessively high temperatures (>110 °C) can sometimes erode selectivity by providing enough energy to overcome the activation barrier for the undesired N1-arylation pathway. If you observe poor selectivity, consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Q2: I need to guarantee near-perfect regioselectivity for a GMP (Good Manufacturing Practice) campaign. How can I proactively block N1-arylation entirely?

A2: For situations demanding absolute regiocontrol, a protecting group strategy is the most robust approach. This involves temporarily "capping" the N1 position with a bulky group, running the N4-arylation, and then removing the protecting group. While this adds two steps to the sequence, it eliminates the risk of isomer formation.

The N1-Trityl (Tr) Protection Strategy

The trityl group is highly effective due to its extreme steric bulk, which completely shields the N1 position.[4][6]

Workflow:

  • Protection: React 4-aminopyrazole with trityl chloride (TrCl) and a base (e.g., triethylamine) to form 1-trityl-1H-pyrazol-4-amine.

  • N4-Arylation: Perform the Buchwald-Hartwig amination on the N1-protected substrate. The reaction can now only occur at the desired N4 position.

  • Deprotection: Remove the trityl group under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the final product.

This method provides the desired isomer with exceptional purity.

Troubleshooting Workflow

Use this decision tree to systematically address issues with regioselectivity.

Troubleshooting_Workflow Start Start: Reaction produces N1/N4 isomer mixture Q_Ligand Is your ligand a bulky biarylphosphine like tBuBrettPhos or XPhos? Start->Q_Ligand Sol_Ligand ACTION: Switch to tBuBrettPhos/Pd₂(dba)₃. This is the most critical variable. Q_Ligand->Sol_Ligand No Q_Conditions Are you using a strong base (e.g., NaOtBu) or high temp (>110 °C)? Q_Ligand->Q_Conditions Yes Sol_Ligand->Q_Conditions Sol_Conditions ACTION: 1. Switch to a milder base (K₃PO₄). 2. Reduce temperature to 80-100 °C. Q_Conditions->Sol_Conditions Yes Q_Purity Is >99% regioselectivity absolutely required? Q_Conditions->Q_Purity No Sol_Conditions->Q_Purity Sol_Protect STRATEGY: Implement the N1-Trityl protecting group strategy. (See Protocol 2) Q_Purity->Sol_Protect Yes End Success: Clean N4-arylated product Q_Purity->End No, selectivity is now acceptable. Sol_Protect->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

  • Q3: Should I use a Palladium or Copper catalyst for this transformation?

    • A3: For the selective N-arylation of an exocyclic amine on a pyrazole ring, modern Palladium-catalyzed Buchwald-Hartwig systems are generally superior .[1] They offer a wider range of highly specialized ligands that provide excellent steric control. While copper-catalyzed Ullmann or Chan-Lam couplings are powerful for N-arylation of azole rings themselves, they can sometimes show a preference for the endocyclic N1 position, which is counterproductive in this specific synthesis.[7]

  • Q4: How should I monitor the reaction and differentiate between the N1 and N4 isomers?

    • A4: LC-MS is the ideal tool. The two isomers will have identical mass but should exhibit different retention times on a reverse-phase column. Their fragmentation patterns in the mass spectrometer may also differ. For thin-layer chromatography (TLC), the two spots may be very close. Using a developing system with a different polarity or staining with potassium permanganate can help visualize both products. A ¹H NMR of the crude mixture will definitively show the presence of both isomers, as the aromatic and pyrazole proton signals for each will be distinct.

  • Q5: My 4-aminopyrazole starting material seems to degrade over time. What are the best storage practices?

    • A5: Aminopyrazoles can be sensitive to air and light. It is recommended to store 4-aminopyrazole under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and refrigerated. If you suspect decomposition, it is advisable to purify it by recrystallization or column chromatography before use.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Regioselective Buchwald-Hartwig Amination (Ligand-Controlled)

This protocol is optimized for high N4 selectivity without the use of a protecting group.

Materials:

  • 4-Amino-1H-pyrazole (1.0 mmol, 83.1 mg)

  • 1-Bromo-4-fluorobenzene (1.1 mmol, 192.5 mg)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)

  • tBuBrettPhos (0.048 mmol, 25.8 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-amino-1H-pyrazole, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor its progress by LC-MS or TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the base and palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure N-(4-fluorophenyl)-1H-pyrazol-4-amine.

Protocol 2: N1-Trityl Protection/Arylation/Deprotection Sequence

This three-step sequence guarantees regioselectivity.

Step A: N1-Tritylation

  • Dissolve 4-amino-1H-pyrazole (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (10.5 mmol) in DCM (20 mL).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield 1-trityl-1H-pyrazol-4-amine.

Step B: Buchwald-Hartwig Amination

  • Follow the procedure in Protocol 1 , substituting 1-trityl-1H-pyrazol-4-amine for 4-amino-1H-pyrazole. A standard ligand like XPhos is often sufficient here as selectivity is guaranteed.

Step C: Trityl Deprotection

  • Dissolve the N-aryl, N1-trityl protected pyrazole from the previous step in DCM (10 mL per 1 mmol).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final, highly pure N-(4-fluorophenyl)-1H-pyrazol-4-amine.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]

  • J. F. T. de Souza, et al., "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI," Molecules, 2020, 25(19), 4586. [Link]

  • B. P. Fors, et al., "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides," Organic Letters, 2011, 13(23), 6268-6271. [Link]

  • J. C. Antilla, et al., "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles," The Journal of Organic Chemistry, 2004, 69(17), 5578-5587. [Link]

  • J. Fichez, P. Busca, and G. Prestat, "Recent Advances in Aminopyrazoles Synthesis and Functionalization," ARKIVOC, 2018, (ii), 323-363. [Link]

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminopyrazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of aminopyrazole compounds. Aminopyrazoles are a vital class of heterocycles in medicinal chemistry and materials science, but their electron-rich nature makes them susceptible to oxidative degradation.[1][2][3] This can lead to discolored samples, complex reaction mixtures, low yields, and misleading biological data.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the "why" behind the "how," offering mechanistic insights and field-proven protocols to help you diagnose, prevent, and resolve issues related to oxidative degradation.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial symptoms of aminopyrazole degradation.

Q1: My aminopyrazole solution or solid is changing color (e.g., turning yellow, red, or dark brown). What's happening?

This is the most frequent and visible indicator of oxidative degradation. The color change is typically due to the formation of highly conjugated, colored byproducts, such as azo-dimers or iminoquinones.[4] Freshly prepared or pure aminopyrazoles are often white to light yellow crystalline solids or oily liquids.[5][6] Any progression to a more intense color, especially upon exposure to air, indicates that oxidation is occurring.[4] For example, an ethanol solution of 4-aminopyrazole prepared by reducing the nitro derivative can gradually turn red and then darker during filtration and solvent removal in the presence of air.[4]

Q2: I'm seeing unexpected spots on my TLC plate or multiple peaks in my LC-MS analysis. Could this be degradation?

Yes, this is highly likely. Oxidative degradation rarely results in a single, clean byproduct. You will often see a cascade of new compounds.

  • On TLC: You may observe streaking from the baseline or a series of new, often more polar, spots.

  • In LC-MS: The appearance of new peaks, particularly those with masses corresponding to dimers (2x the mass of your starting material minus 2 or 4 mass units) or the addition of oxygen atoms (+16, +32 amu), is a strong sign of oxidative decomposition. Common oxidative dimerization can lead to the formation of azopyrazoles (Az–N=N–Az).[7][8]

Q3: My reaction yield is significantly lower than expected. Could oxidation of my aminopyrazole starting material be the cause?

Absolutely. If your aminopyrazole starting material degrades before or during the reaction, its effective concentration is lowered, leading directly to reduced yields of your desired product. This is especially problematic in reactions that require precise stoichiometry, such as cross-coupling or amide bond formations. It is crucial to confirm the purity of your aminopyrazole immediately before use.

Q4: What are the primary factors that promote the oxidative degradation of aminopyrazoles?

The degradation is primarily driven by a combination of factors that facilitate the removal of electrons from the electron-rich aminopyrazole ring system. The key culprits are:

  • Atmospheric Oxygen: This is the most common oxidant. Many aminopyrazoles are explicitly listed as "Air & Light Sensitive".[5][6][9]

  • Metal Catalysts: Transition metals, especially copper (Cu) and palladium (Pd), can facilitate single-electron transfer (SET) processes that initiate oxidation.[10][11][12]

  • Light: UV or even ambient light can provide the energy to initiate radical processes, leading to photodegradation.[13]

  • Peroxides: Residual peroxides in solvents (like older bottles of THF or ether) or certain reagents (e.g., tert-butyl hydroperoxide, TBHP) are potent oxidants.[8][14]

  • Elevated Temperatures: Heat can accelerate the rate of all degradation pathways.

Q5: How can I safely store my aminopyrazole compounds to prevent degradation?

Proper storage is your first and best line of defense. Based on supplier recommendations and chemical properties, the following conditions are critical:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen.[5][6]

  • Low Temperature: Refrigeration at 2-8°C is strongly recommended to slow the rate of decomposition.[5][6][9]

  • Light Protection: Use amber vials or store containers in a dark place to prevent photodegradation.[5][6][9]

  • Tightly Sealed Containers: Ensure the container is securely sealed to prevent moisture and air ingress.[15][16]

  • Avoid Incompatibles: Do not store near acids, strong oxidizing agents, or acid chlorides.[15][16]

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents direct reaction with atmospheric oxygen.[4]
Temperature 2-8°C (Refrigerated)Slows the kinetic rate of degradation reactions.[5][6][9]
Light In the dark (Amber vials)Prevents light-induced radical formation.[5][9]
Container Tightly sealed, original containerPrevents exposure to air and moisture.[15]

Part 2: Root Cause Analysis & Mechanistic Insights

Understanding the "why" is key to developing effective solutions. This section delves into the chemical mechanisms behind the degradation.

Q6: What is the general mechanism of aminopyrazole oxidation?

Aminopyrazole oxidation is often a radical process. While the exact pathway depends on the specific aminopyrazole structure and the oxidant, a common mechanism involves a Single-Electron Transfer (SET) .

  • Initiation: An oxidant (like a metal ion or a radical species) removes a single electron from the electron-rich aminopyrazole, forming a radical cation.

  • Coupling: This highly reactive radical cation can then couple with another aminopyrazole molecule. N-N coupling is a common pathway, leading to the formation of a hydrazine-type intermediate.[11]

  • Further Oxidation: The resulting dimer is often more easily oxidized than the starting material. Subsequent oxidation and deprotonation steps lead to the formation of stable, conjugated systems like azopyrroles.[8][14]

Oxidative Dimerization Pathway A Aminopyrazole B Radical Cation A->B -e⁻ (Oxidation) C Hydrazine Dimer Intermediate B->C + Aminopyrazole -H⁺ D Azo-Dimer (Colored Product) C->D -2e⁻, -2H⁺ (Oxidation) Workflow_Degassing start Start: Solvent in Schlenk Flask freeze 1. Freeze Solvent (Liquid Nitrogen) start->freeze pump 2. Pump Headspace (High Vacuum) freeze->pump thaw 3. Thaw Solvent (Release Dissolved Gas) pump->thaw repeat Repeat Cycle 3x? thaw->repeat repeat->freeze Yes backfill 4. Backfill with Inert Gas repeat->backfill No (After 3rd cycle) end_node End: Degassed Solvent backfill->end_node

Caption: Freeze-Pump-Thaw degassing workflow.

Part 4: Analytical & Diagnostic Workflows

If you suspect degradation, these steps will help you confirm it and identify the problematic conditions.

Q12: How can I confirm that my aminopyrazole is degrading?

A stability study is the most direct way. Set up several small vials of your aminopyrazole under different conditions:

  • Vial 1 (Control): Solid under Argon, in the dark, at 2-8°C.

  • Vial 2 (Air Exposure): Solid, open to air, on the benchtop.

  • Vial 3 (Solution): Dissolved in your reaction solvent, under Argon, in the dark.

  • Vial 4 (Solution + Air): Dissolved in your reaction solvent, open to air.

  • Vial 5 (Full Reaction Conditions): Your reaction solvent + catalyst, under Argon.

Monitor the vials over time (e.g., at t=0, 1h, 4h, 24h) by TLC and LC-MS. Compare all results to the control (Vial 1). A significant change in the purity profile of the other vials confirms instability under those conditions.

Q13: What are the typical degradation products I should look for?

The most common degradation products arise from dimerization. Look for masses in your MS analysis corresponding to:

Degradation ProductMass Change from Starting Material (SM)Common Oxidants
Azo-Dimer (2 * M) - 2H or (2 * M) - 4HAir, Cu(II), NiO(OH), I₂/TBHP [7][8][14]
Hydroxylated Species M + O or M + 2OPeroxides, Air
Imines/Quinones M - 2HStrong Oxidants
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing degradation issues.

Troubleshooting_Degradation start Symptom Observed (Color Change, Low Yield, Impurities) q_storage Is storage appropriate? (Inert, Cold, Dark) start->q_storage sol_storage ACTION: Improve storage conditions. Re-purify material. q_storage->sol_storage No q_handling Is handling appropriate? (Inert atmosphere, degassed solvents) q_storage->q_handling Yes end_node Problem Resolved sol_storage->end_node sol_handling ACTION: Implement inert atmosphere techniques. Use degassed solvents. q_handling->sol_handling No q_reagents Are reagents causing oxidation? (Metal catalysts, peroxides) q_handling->q_reagents Yes sol_handling->end_node sol_reagents ACTION: Run stability test with reagents. Consider alternative catalysts or conditions. q_reagents->sol_reagents Yes q_reagents->end_node No sol_reagents->end_node

Caption: A decision tree for troubleshooting aminopyrazole degradation.
References
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025, May 9). ResearchGate. [Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. (2015, August 28). ACS Publications. [Link]

  • 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory. Fengchen Group. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. MDPI. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014, April 14). ACS Publications. [Link]

  • Advices for Aminopyrazole synthesis. (2021, August 11). Reddit. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025, January 17). MDPI. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]

  • Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry | Request PDF. (2025, August 9). ResearchGate. [Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022, February 22). ConnectSci. [Link]

  • Process for preparation of aminopyrazole.
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Iranian Journal of Catalysis. [Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. [Link]

  • Kinetic and Mechanism of Oxidation of Methylaminopyrazole Formamidine by Alkaline Hexacyanoferrate(III) and the Effect of Divalent Transition Metal Ions. (2025, August 6). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9). MDPI. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023, January 10). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Validation & Comparative

Spectroscopic Characterization Guide: N-(4-fluorophenyl)-1H-pyrazol-4-amine

[1]

Executive Summary

This technical guide provides a high-resolution analysis of the 1H NMR spectral characteristics of N-(4-fluorophenyl)-1H-pyrazol-4-amine , a critical scaffold in kinase inhibitor development (e.g., p38 MAP kinase, CDK pathways).[1]

Unlike standard spectral databases, this guide focuses on the comparative analysis against its non-fluorinated analog (N-phenyl-1H-pyrazol-4-amine).[1] It highlights the diagnostic utility of

1
Structural Analysis & Tautomerism

The NMR behavior of N-(4-fluorophenyl)-1H-pyrazol-4-amine is defined by two dynamic phenomena: annular tautomerism of the pyrazole ring and the electronic influence of the para-fluorine atom.

The Tautomeric Challenge

In solution, the pyrazole proton rapidly exchanges between N1 and N2.

  • Fast Exchange (CDCl₃): The H3 and H5 protons appear equivalent (averaged signal) due to rapid proton transfer.

  • Slow Exchange (DMSO-d₆): Strong hydrogen bonding with the solvent stabilizes specific tautomers, often resolving H3 and H5 into distinct signals or broadening them significantly.[1]

Tautomerism

Comparative Analysis: Fluorinated vs. Non-Fluorinated

This section compares the target molecule with N-phenyl-1H-pyrazol-4-amine to isolate the specific diagnostic signals of the fluorine substitution.

Primary Diagnostic: The Fluorine Fingerprint

The presence of the Fluorine atom at the para position of the phenyl ring transforms the aromatic region from a complex multiplet (in the non-fluorinated analog) into a distinct coupling pattern due to Spin-Spin Coupling (


)
FeatureTarget: N-(4-fluorophenyl)-... Alternative: N-phenyl-... Significance
Aromatic Pattern AA'BB'X System (Distinct multiplets)AA'BB'C System (Often overlapping)The F-analog shows clear separation due to electronic shielding.[1]
Coupling (

)

(~8-9 Hz)
&

(~4-6 Hz)

only
F-coupling is definitive proof of substitution; H-H coupling is ambiguous.[1]
Py-H3/H5 Shift ~7.6 - 8.0 ppm ~7.6 - 7.9 ppmMinimal change; the amine bridge insulates the pyrazole ring from the F-effect.
Bridge NH ~7.8 ppm (DMSO) ~7.6 ppm (DMSO)F is electron-withdrawing, slightly deshielding the amine NH (downfield shift).[1]
Experimental Data: 1H NMR Assignment (DMSO-d₆)

Solvent Choice: DMSO-d₆ is the requisite solvent. It ensures solubility of the polar pyrazole moiety and slows proton exchange, allowing observation of the labile NH protons.

Chemical Shift Table

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

AssignmentShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Py-NH (1)12.60 - 12.90 Broad Singlet1HExchange dependent; often invisible in CDCl₃.[1]
Py-H3/H5 (2)7.80 - 8.10 Broad s / d2HMay appear as one broad peak or two distinct signals depending on tautomerism rates.[1]
Bridge-NH (3)7.60 - 7.90 Singlet (Broad)1HDeshielded by the aromatic ring.[1]
Ar-H (Ortho to F) 6.95 - 7.10 Triplet (pseudo)2H

Hz,

Hz.[1]
Ar-H (Meta to F) 6.50 - 6.65 Doublet of Doublets2H

Hz,

Hz.[1]

Technical Note: The "Triplet" at ~7.0 ppm is actually a doublet of doublets where


, causing signal overlap that resembles a triplet. This is a hallmark of para-fluorophenyl systems.[1]
Assignment Logic & Verification Protocol

To validate the structure, follow this logic flow. This prevents misidentification with regioisomers (e.g., 3-amino or 5-amino variants).[1]

AssignmentLogic

Detailed Experimental Protocol

To reproduce the data above, strict adherence to sample preparation is required to minimize concentration-dependent shifts of the NH signals.

Methodology
  • Synthesis/Sourcing: Obtain N-(4-fluorophenyl)-1H-pyrazol-4-amine via reduction of 4-nitro-N-(4-fluorophenyl)-1H-pyrazole or Buchwald-Hartwig coupling of 4-aminopyrazole with 1-bromo-4-fluorobenzene [1, 2].[1]

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the solvent is dry.[1] Water peaks (3.33 ppm in DMSO) can exchange with the Py-NH, causing signal loss.

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 or 32 (sufficient for 5mg).[1]

    • Relaxation Delay (d1): Set to

      
       seconds. The Py-H3/H5 protons have longer T1 relaxation times; insufficient delay will affect integration accuracy.[1]
      
    • Temperature: 298 K (25°C).[1]

Troubleshooting
  • Missing Pyrazole NH: If the peak at ~12.8 ppm is absent, the sample may contain trace acid/base or water facilitating fast exchange. Add a drop of

    
     to confirm (the peak will disappear completely if it is an exchangeable proton).
    
  • Broad Aromatic Peaks: This suggests restricted rotation or aggregation.[1] Run the experiment at 320 K to sharpen the signals.

References
  • Elguero, J., et al. (2016).[1] "The 1H NMR spectrum of pyrazole in a nematic phase." John Wiley & Sons, Ltd.[1][2][1]

  • Alfa Chemistry. (2025).[1] "19F Coupling Constants Table." Organofluorine Chemistry Guide.[1]

  • University of Ottawa NMR Facility. (2017).[1] "PSYCHE to Evaluate 1H-19F Coupling Constants." NMR Blog.

  • Compound Interest. (2015).[1][3] "A Guide to 1H NMR Chemical Shift Values."

  • Reich, H. J. (2022).[1] "1H NMR Chemical Shifts & Coupling Constants." University of Wisconsin-Madison / Oregon State University.[1]

mass spectrometry fragmentation pattern of C9H8FN3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep-Dive: Comparative Fragmentation Analytics of C9H8FN3 Isomers

Subject: C9H8FN3 (MW: 177.18 Da) Focus Scaffolds: 1-(2-Fluorobenzyl)-1H-1,2,3-triazole vs. 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole Methodology: Electrospray Ionization (ESI-CID) vs. Electron Impact (EI)

Executive Summary & Compound Profile

In the high-stakes arena of drug discovery, nitrogen-rich heterocycles like 1,2,3-triazoles are privileged scaffolds due to their metabolic stability and ability to mimic peptide bonds. However, the regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) often yields isomeric mixtures that are difficult to distinguish by NMR alone, particularly when fluorine substituents introduce complex coupling constants.

This guide provides a definitive mass spectrometric comparison for C9H8FN3 , a representative fluorinated triazole. We analyze the fragmentation dynamics of two pharmaceutically relevant isomers to demonstrate how Energy-Resolved Mass Spectrometry (ERMS) and hard ionization (EI) can be leveraged for unambiguous structural assignment.

The Isomer Challenge
FeatureIsomer A: 1-(2-Fluorobenzyl)-1,2,3-triazole Isomer B: 1-(4-Fluorophenyl)-4-methyl-1,2,3-triazole
Structure Benzyl group attached to N1 of triazole.[1][2][3][4][5][6]Phenyl group on N1; Methyl on C4.
Key Stability Benzylic C-N bond is labile.N-Aryl bond is robust (conjugation).
Diagnostic Need Identification of the tropylium ion.Identification of ring-methyl loss.

Comparative Analytics: ESI-QTOF vs. EI-GCMS

This section compares the two dominant ionization platforms. For drug development, ESI-QTOF is preferred for screening, while EI-GCMS provides the structural fingerprinting required for library registration.

Technique A: ESI-QTOF (Soft Ionization + CID)
  • Mechanism: Protonation

    
     followed by Collision-Induced Dissociation (CID).
    
  • Performance: Preserves the molecular ion; fragmentation is controlled by collision energy (CE).

  • Key Pathway: The "Triazole Breathing" mode—extrusion of molecular nitrogen (

    
    ).
    
Technique B: EI-GCMS (Hard Ionization)
  • Mechanism: 70 eV electron bombardment.[7]

  • Performance: Extensive in-source fragmentation.

  • Key Pathway: Radical cation instability leading to benzylic cleavage and ring explosion.

Deep Dive: Fragmentation Mechanisms

Pathway A: The "Nitrogen Extrusion" (Universal to Triazoles)

The most thermodynamically favorable pathway for 1,2,3-triazoles is the loss of


 (28 Da).
  • Precursor:

    
    
    
  • Transition: Ring opening to a diazo-imine intermediate.

  • Product: Aziridine or ketenimine-like cation (

    
     150.08).
    
Pathway B: The "Fluorobenzyl" Signature (Isomer A Specific)

Isomer A contains a benzylic


 linker. Upon excitation, the 

bond cleaves heterolytically.
  • Mechanism: The positive charge stabilizes on the benzyl fragment, which rearranges to the highly stable Fluorotropylium ion .

  • Diagnostic Ion:

    
     109.04 (
    
    
    
    ).
  • Abundance: This is the Base Peak (100%) in EI and high-energy CID spectra for Isomer A.

Pathway C: The "Ring-Methyl" Signature (Isomer B Specific)

Isomer B lacks the benzylic linker. The N-Phenyl bond is strong.

  • Mechanism: Loss of

    
     followed by loss of the methyl group (
    
    
    
    ) or acetonitrile (
    
    
    ).
  • Diagnostic Ion:

    
     95 (
    
    
    
    - Fluorophenyl cation) is observed, but
    
    
    109 is notably absent or very low intensity.

Visualization of Fragmentation Pathways

The following diagram maps the critical dissociation pathways for Isomer A (Fluorobenzyl-triazole), highlighting the divergence points that allow for isomer differentiation.

Fragmentation cluster_legend Legend M_Ion [M+H]+ Precursor m/z 178.08 Diazo Diazo-Imine Intermediate M_Ion->Diazo Ring Opening Tropylium Fluoro-Tropylium Ion m/z 109.04 (Base Peak in EI) M_Ion->Tropylium Benzylic C-N Cleavage (Isomer A Specific) Ion_150 [M+H - N2]+ m/z 150.08 (Aziridine Cation) Diazo->Ion_150 -N2 (28 Da) Universal Triazole Path Ion_123 [M+H - N2 - HCN]+ m/z 123.07 Ion_150->Ion_123 -HCN (27 Da) Triazole Triazole Ring Cleavage key Blue: Precursor | Green: Primary Fragment | Yellow: Diagnostic Marker

Caption: Fragmentation tree of 1-(2-fluorobenzyl)-1,2,3-triazole showing the competitive N2 loss vs. benzyl cleavage.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes a System Suitability Test (SST) using a known standard (e.g., Caffeine or Reserpine) to verify mass accuracy before analyzing C9H8FN3.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of C9H8FN3 in 1 mL HPLC-grade Methanol (1 mg/mL).

  • Working Standard: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Methanol:Water + 0.1% Formic Acid (Final: 10
    
    
    g/mL).
    • Why Formic Acid? Promotes protonation

      
       for ESI efficiency.
      
Step 2: ESI-QTOF Acquisition Parameters
  • Instrument: Agilent 6500 Q-TOF or equivalent.

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Critical: Too high induces in-source fragmentation).

  • Collision Energy (CE) Ramp: Acquire at 10, 20, and 40 eV.

    • Logic: 10 eV preserves parent; 40 eV reveals the "skeleton" (tropylium ion).

Step 3: Data Validation (SST)
  • Criterion: Mass error must be < 5 ppm.

  • Check: Verify Isotopic Pattern. C9H8FN3 should show an M+1 peak at ~10% intensity (due to 9 Carbons).

Comparative Data Summary

The table below contrasts the spectral fingerprints of the two isomers, providing the "Answer Key" for researchers.

m/z (Calc)Ion IdentityIsomer A (Benzyl) AbundanceIsomer B (Phenyl) AbundanceNotes
178.08

High (100% at 10eV)High (100% at 10eV)Parent Ion
150.08

MediumHighLoss of

(Triazole specific)
109.04

Very High (Base Peak) Absent / Trace Diagnostic for Benzyl group
95.02

LowMediumFluorophenyl cation
123.07

LowMediumRearrangement product

Workflow Visualization

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Sample (10 µg/mL) ESI Soft Ionization (ESI+) Sample->ESI SST System Suitability (Reserpine) SST->ESI QC Check CE_Ramp Energy Resolved (10-40 eV) ESI->CE_Ramp Filter Filter m/z 109 CE_Ramp->Filter Decision Is 109 > 50%? Filter->Decision ResultA ID: Isomer A (Benzyl) Decision->ResultA Yes ResultB ID: Isomer B (Phenyl) Decision->ResultB No

Caption: Decision tree for distinguishing C9H8FN3 isomers based on the abundance of the m/z 109 fragment.

References

  • Fragmentation of 1,2,3-Triazoles

    • Title: Mass spectra of 1,2,3-triazoles.[3][4][5][8][9][10][11]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Link:[Link]

  • Differentiation of Isomers

    • Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[8][9]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • Title: Interpretation of Mass Spectra (McLafferty & Turecek).
  • Triazole Synthesis & Analysis

    • Title: 1,2,3-Triazoles: A Growing Class of Heterocycles.[8]

    • Source: ResearchG
    • Link:[Link]

Sources

A Comparative Guide to the Crystal Structure of N-aryl-1H-pyrazol-4-amine Complexes: From Synthesis to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural chemistry of N-aryl-1H-pyrazol-4-amine complexes, a scaffold of significant interest in medicinal chemistry. We will move beyond a simple data repository to explore the causal relationships between synthetic choices, crystallization outcomes, and the resulting solid-state structures. This understanding is paramount for researchers in drug discovery, where subtle changes in molecular conformation and intermolecular interactions can profoundly impact a compound's biological activity and pharmaceutical properties.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its unique arrangement of two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[3][4]

The N-aryl-1H-pyrazol-4-amine subclass is particularly noteworthy. The strategic placement of an amino group at the C4 position and an aryl substituent at the N1 position creates a versatile framework. This arrangement is frequently found in potent kinase inhibitors, where the pyrazole core acts as a hinge-binding motif, the N-aryl group projects into a lipophilic pocket, and the C4-amine provides a vector for further functionalization or key hydrogen bonding interactions.[5][6] A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical component of rational drug design.

Synthetic Strategies: Controlling Regiochemistry

The synthesis of N-substituted pyrazoles is a well-established field, yet achieving specific regioselectivity remains a primary challenge that dictates the choice of methodology.[7] The direct N-alkylation or N-arylation of a pre-formed pyrazole ring often yields a mixture of isomers, necessitating complex purification steps. Therefore, constructing the ring with the desired N-aryl substituent already in place is often the preferred strategy.

A common and effective approach involves the condensation of an arylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. This method provides excellent control over the placement of the N1-aryl group.[8] The choice of precursors is critical for yield and purity, and the reaction conditions are optimized to favor cyclization over competing side reactions.

Below is a generalized workflow for the synthesis of an N-aryl-1H-pyrazol-4-amine derivative, highlighting the key decision points.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Purification & Characterization Arylhydrazine Arylhydrazine Hydrochloride Reaction Condensation Reaction (e.g., in Ethanol, Acetic Acid) Arylhydrazine->Reaction Dicarbonyl ß-Keto-nitrile or equivalent 1,3-dicarbonyl Dicarbonyl->Reaction Intermediate Hydrazone Intermediate (often not isolated) Reaction->Intermediate Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat or Acid/Base Catalyst Purification Recrystallization or Column Chromatography Cyclization->Purification Product Target N-aryl-1H- pyrazol-4-amine Purification->Product

Figure 1: Generalized workflow for the synthesis of N-aryl-1H-pyrazol-4-amines.

The Path to a Crystal Structure: A Self-Validating Protocol

Obtaining a high-quality single crystal suitable for X-ray diffraction is the most critical and often most challenging step in structural elucidation. The crystal is the ultimate validation of the compound's purity and homogeneity. The protocol below is designed to be a self-validating system; a successful outcome (a diffracting crystal) inherently confirms the preceding steps were performed correctly.

Experimental Protocol: Single Crystal Growth
  • Material Purity Confirmation (The "Why"): Start with material of the highest possible purity (>98% by NMR/LC-MS). Amorphous impurities or residual solvents can inhibit nucleation and disrupt lattice formation, acting as "crystal poison." This is the primary cause of crystallization failure.

  • Solvent Screening (The "Why"): The goal is to find a solvent or solvent system in which the compound has moderate solubility. If it is too soluble, the solution will remain unsaturated; if it is too insoluble, it will precipitate as an amorphous powder.

    • Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • Place ~5-10 mg of the compound in a small vial and add the solvent dropwise until it dissolves with gentle warming. Observe the solution upon cooling. The ideal solvent will show the formation of crystalline precipitate or turbidity upon returning to room temperature.

  • Crystallization Method Selection (The "Why"): The choice of method depends on the compound's solubility and stability.

    • Slow Evaporation (Most Common): Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and promoting the growth of large, well-ordered crystals.

    • Vapor Diffusion (For Higher Solubility): Dissolve the compound in a solvent in which it is readily soluble (the "inner solution"). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but which is miscible with the first solvent (the "anti-solvent"). The anti-solvent will slowly diffuse into the inner solution, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, in an insulated container.

  • Crystal Harvesting and Mounting (The "Why"): Once suitable crystals have formed, they must be handled with extreme care. Use a nylon loop to gently remove a crystal from the mother liquor. The remaining solvent is wicked away with a paper towel, and the crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice for data collection.

G A Purified Compound (>98%) B Solvent Screening A->B C Select Crystallization Method B->C D Slow Evaporation C->D Low/Moderate Solubility E Vapor Diffusion C->E High Solubility F Slow Cooling C->F Temp. Dependent Solubility G Crystal Growth (Days to Weeks) D->G E->G F->G H Harvest & Mount Crystal G->H I X-ray Data Collection H->I J Structure Solution & Refinement I->J K Final Crystal Structure J->K

Figure 2: Workflow from purified compound to final crystal structure.

Comparative Analysis of Crystal Structure Data

The power of crystallography lies in comparing related structures to identify trends. Key parameters include the space group, unit cell dimensions, and, most importantly for this class of molecules, the dihedral angle between the pyrazole and the N-aryl ring, as well as the intermolecular hydrogen bonding motifs. These factors influence the compound's physical properties, such as melting point and solubility, and its ability to fit into a target's binding site.

Below is a table comparing the crystallographic data for representative N-aryl-1H-pyrazol-4-amine analogs.

Compound NameFormulaSpace GroupUnit Cell Parameters (Å, °)Dihedral Angle (Pyrazole/Phenyl)Key H-Bonding MotifRef.
5-Chloro-1-phenyl-1H-pyrazol-4-amineC₉H₈ClN₃P2₁/ca=3.8926, b=9.9679, c=22.617β=92.79545.65°N-H···N hydrogen bonds form chains along the b-axis.[9][9]
4-Iodo-1H-pyrazoleC₃H₃IN₂P2₁/ca=8.197, b=5.619, c=11.198β=108.31N/ACatemeric (chain-like) N-H···N hydrogen bonds.[2][2]
4-Bromo-1H-pyrazoleC₃H₃BrN₂P2₁/ca=7.842, b=5.498, c=11.390β=109.91N/ATrimeric R³₃(9) hydrogen-bonded motifs.[2][2]
N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amineC₈H₉N₅C2/ca=14.73, b=8.37, c=14.16β=105.8N/AIntermolecular N-H···N hydrogen bonds stabilize the crystal packing.[10][10]

Analysis of Structural Data:

  • Torsion Angles: The dihedral angle between the pyrazole and the N-phenyl ring in 5-Chloro-1-phenyl-1H-pyrazol-4-amine is 45.65°.[9] This non-planar conformation is typical and has significant implications for drug design, as it dictates the three-dimensional space the molecule occupies. The degree of twist is often a compromise between maximizing π-system conjugation (favoring planarity) and minimizing steric hindrance.

  • Hydrogen Bonding: The nature of the hydrogen bonding can vary significantly even with small changes to the pyrazole core. For instance, 4-iodo-1H-pyrazole forms catemeric chains, while the bromo and chloro analogs form trimeric motifs.[2] In the case of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the amino group and a pyrazole nitrogen form intermolecular hydrogen bonds that link the molecules into chains.[9] These interactions are fundamental to the stability of the crystal lattice and can influence dissolution rates.

Structure-Activity Relationship (SAR): The p38 Kinase Case Study

The ultimate goal of structural analysis in drug development is to understand how a molecule's conformation relates to its biological activity. Pyrazole-based inhibitors of p38 MAP kinase provide a classic example.[5][6]

Crystal structures of these inhibitors bound to the p38 enzyme reveal the precise interactions responsible for their potency.[6] The pyrazole core is often positioned in the "hinge" region of the kinase, forming hydrogen bonds with backbone amide groups. The N-aryl substituent typically occupies a deep, lipophilic pocket, while substituents at other positions can be tailored to interact with specific residues, such as Asp168.[6]

G cluster_0 p38 Kinase Active Site cluster_1 N-aryl-1H-pyrazol-4-amine Inhibitor Hinge Hinge Region (e.g., Met109) Pocket Lipophilic Pocket Asp168 Asp168 Other Other Residues Pyrazole Pyrazole Core Pyrazole->Hinge H-Bond Pyrazole->Asp168 Solvent-Mediated H-Bond Aryl N-Aryl Group Aryl->Pocket Hydrophobic Interaction Amine C4-Amine

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。